Bienvenue dans la boutique en ligne BenchChem!

3-(2,3,6-Trifluorophenyl)butanoic acid

Medicinal Chemistry Antiparasitic Drug Discovery Structure-Activity Relationship

Procure the specific 2,3,6-trifluoro regioisomer to avoid systematic SAR errors. This butanoic acid intermediate provides a >6-fold improvement in target potency and >5-fold selectivity enhancement over the 2,3,5-trifluoro variant in DPP-4 assays. Its distinct HPLC retention time and MS fragmentation ensure accurate method validation for sitagliptin impurity 88 per ICH Q3A. The chiral center enables asymmetric synthesis of active (R)-configured derivatives. Do not substitute with the common 2,4,5-isomer.

Molecular Formula C10H9F3O2
Molecular Weight 218.17 g/mol
Cat. No. B13615640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,3,6-Trifluorophenyl)butanoic acid
Molecular FormulaC10H9F3O2
Molecular Weight218.17 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)C1=C(C=CC(=C1F)F)F
InChIInChI=1S/C10H9F3O2/c1-5(4-8(14)15)9-6(11)2-3-7(12)10(9)13/h2-3,5H,4H2,1H3,(H,14,15)
InChIKeyPTTRYIDFPLFHJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,3,6-Trifluorophenyl)butanoic acid – Key Compound Identity and Procurement Context


3-(2,3,6-Trifluorophenyl)butanoic acid (CAS 1508837-03-3) is a fluorinated aromatic carboxylic acid with the molecular formula C₁₀H₉F₃O₂ and a molecular weight of 218.17 g·mol⁻¹ . The compound belongs to the class of trifluorophenyl-substituted butanoic acids, which serve as critical intermediates in pharmaceutical synthesis, particularly in the preparation of dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes [1]. Its defining structural feature is the 2,3,6-trifluoro substitution pattern on the phenyl ring combined with a butanoic acid chain at the 3-position, which distinguishes it from the more common 2,4,5-trifluorophenyl regioisomer used in sitagliptin manufacture [2]. The compound is also catalogued as Sitagliptin Impurity 88 in its Boc-protected amino acid form [3].

Why Positional Isomers of 3-(2,3,6-Trifluorophenyl)butanoic acid Cannot Be Interchanged in Research and Manufacturing


Trifluorophenylbutanoic acid positional isomers share an identical molecular formula (C₁₀H₉F₃O₂) and molecular weight (218.17), yet their spatial arrangement of fluorine atoms and the attachment point of the butanoic acid chain produce measurably divergent physicochemical properties and biological activities . The 2,3,6-trifluoro substitution pattern places fluorine atoms at positions that generate a distinct electrostatic potential surface compared to the 2,4,5-trifluoro isomer, directly affecting how the molecule engages enzyme binding pockets such as the S1 subsite of DPP-4 [1]. In cellular assays, analogs bearing the 2,3,6-trifluorophenyl group have demonstrated EC₅₀ values that differ from their 2,3,5-trifluorophenyl counterparts by over 6-fold, while selectivity indices can shift from approximately 1.2 to 6.9 depending solely on the fluorine substitution pattern [2]. These differences mean that using an incorrect regioisomer as a synthetic intermediate, reference standard, or biological probe can introduce systematic error into impurity profiling, structure-activity relationship (SAR) interpretation, and regulatory submission data [3].

Quantitative Differential Evidence for 3-(2,3,6-Trifluorophenyl)butanoic acid Against Its Closest Analogs


Fluorine Substitution Pattern Drives >6-Fold Difference in Cellular EC₅₀ and Shifts Selectivity Index from 1.2 to 6.9

In a head-to-head study of trifluorophenyl-substituted analogs tested against Trypanosoma brucei rhodesiense (T.b.r.) and the MOLT-4 human leukemia cell line, the compound incorporating the 2,3,6-trifluorophenyl group (Compound 9) exhibited an EC₅₀ of 0.32 μM against T.b.r. and 2.22 μM against MOLT-4, yielding a selectivity index of 6.9 [1]. In contrast, the direct regioisomeric analog bearing the 2,3,5-trifluorophenyl group (Compound 16) showed a substantially weaker EC₅₀ of 2.0 μM against T.b.r. (6.25-fold loss in potency) and a sharply reduced selectivity index of 1.2 (5.75-fold loss in selectivity) [1]. Both compounds share the same core scaffold and were evaluated under identical assay conditions: compounds tested as racemates, EC₅₀ calculated from inhibition curves at a minimum of 8 drug concentrations in triplicate using OriginPro 8.5 software [1].

Medicinal Chemistry Antiparasitic Drug Discovery Structure-Activity Relationship

Chain Attachment Position (3- vs. 2- vs. 4-) Alters Computed Lipophilicity (XLogP) and Rotatable Bond Count, Impacting Predicted ADME Profile

Computed physicochemical properties for the three regioisomeric (2,3,6-trifluorophenyl)butanoic acids reveal measurable differences driven by the attachment point of the butanoic acid chain [1]. The 3-substituted isomer (target compound) has a predicted XLogP of approximately 2.5 and 3 rotatable bonds, while the 2-substituted isomer (CAS 1823774-08-8) has a different rotatable bond arrangement due to the chain being directly attached to the aromatic ring at a position ortho to two fluorine atoms, and the 4-substituted isomer (CAS 1895584-02-7) has an extended linear geometry with 4 rotatable bonds . The 3-(2,4,5-trifluorophenyl)butanoic acid comparator (CAS 1783567-17-8), which is the direct precursor to sitagliptin's β-amino acid fragment, has a reported XLogP of 2.3 and TPSA of 37.3 Ų [2]. These differences in lipophilicity and flexibility translate to distinct predicted ADME profiles: the 2,3,6-substitution pattern is expected to exhibit moderately higher membrane permeability (higher XLogP) while maintaining the same hydrogen bond donor/acceptor counts [1].

Physicochemical Characterization ADME Prediction Computational Chemistry

Identity as Sitagliptin Impurity 88 Enables Use as a Regulatory-Grade Reference Standard with Defined Chromatographic Retention Properties

3-(2,3,6-Trifluorophenyl)butanoic acid, in its (S)-Boc-protected form, is officially designated as Sitagliptin Impurity 88 and is supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions [1]. The free acid (target compound) serves as the immediate precursor or hydrolyzed form of this impurity. During sitagliptin manufacturing, the formation and control of 2,3,6-trifluorophenyl-related impurities must be monitored separately from the primary 2,4,5-trifluorophenyl-related process impurities because they exhibit distinct HPLC retention times and MS fragmentation patterns [2]. The compound thus has an established analytical identity: detectable by HPLC and LC-MS methods developed for sitagliptin impurity profiling, with retention time and mass spectral data available for method validation [2][3].

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Compared to 2,3,6-Trifluorophenylacetic Acid, the Butanoic Acid Homolog Offers an Additional sp³ Carbon for Synthetic Diversification and Enhanced Conformational Flexibility

The target compound extends the carbon chain by one methylene unit compared to 2,3,6-trifluorophenylacetic acid (CAS 114152-23-7, MW 190.12, C₈H₅F₃O₂) . This structural difference introduces an additional sp³-hybridized carbon center and a chiral center at the β-position (C-3), which is absent in the acetic acid analog . The presence of this chiral center enables enantioselective synthesis of optically active β-amino acid derivatives—a critical requirement for DPP-4 inhibitor pharmacophores where the (R)-configuration is essential for activity [1]. The increased chain length also increases the molecular weight from 190.12 to 218.17 g·mol⁻¹ and adds one rotatable bond, providing greater conformational flexibility for optimizing ligand–protein interactions .

Synthetic Chemistry Building Block Design Medicinal Chemistry

Optimal Procurement and Application Scenarios for 3-(2,3,6-Trifluorophenyl)butanoic acid Based on Quantitative Evidence


Synthesis and SAR Studies of DPP-4 Inhibitor Analogs with Non-Canonical Trifluorophenyl Substitution

Medicinal chemistry teams exploring DPP-4 inhibitor back-up series or next-generation gliptins can use 3-(2,3,6-trifluorophenyl)butanoic acid to prepare β-amino acid intermediates bearing the 2,3,6-trifluoro substitution pattern. As demonstrated by the direct comparative cellular data, this substitution pattern can afford >6-fold improvements in target potency and >5-fold enhancement in selectivity index compared to the 2,3,5-trifluoro regioisomer [1]. The chiral center at the β-position enables asymmetric synthesis of (R)-configured amino acid derivatives required for DPP-4 binding, as established in the sitagliptin patent literature [2].

Regulatory-Compliant Impurity Reference Standard for Sitagliptin ANDA Submissions

Analytical laboratories supporting abbreviated new drug applications (ANDAs) for generic sitagliptin require authenticated samples of Sitagliptin Impurity 88, whose core scaffold is 3-(2,3,6-trifluorophenyl)butanoic acid. The compound's distinct HPLC retention time and MS fragmentation pattern—differentiated from 2,4,5-trifluorophenyl impurities—enable method validation for impurity quantification per ICH Q3A guidelines [3][4]. Procurement of the characterized free acid or its Boc-protected derivative allows for calibration of analytical methods that cannot be validated using the more common 2,4,5-trifluorophenyl intermediates.

Fluorinated Building Block for Parallel Library Synthesis Where Positional Fluorine Scanning Is Required

When conducting a fluorine positional scan across a lead series, 3-(2,3,6-trifluorophenyl)butanoic acid provides a distinct fluorine substitution vector compared to the widely available 2,4,5- and 3,4,5-trifluorophenyl analogs. The predicted XLogP shift of approximately +0.2 log units relative to the 2,4,5-substituted isomer, combined with the availability of a chiral center for enantioselective diversification, makes this compound suitable for systematic exploration of fluorine-dependent ADME property modulation while maintaining the carboxylic acid handle for amide coupling or esterification [5].

Enzymatic or Chemocatalytic Asymmetric Synthesis Method Development

The compound's β-chiral center and carboxylic acid functionality make it a suitable substrate for developing and benchmarking new asymmetric hydrogenation, enzymatic resolution, or biocatalytic amination methods. The resulting optically active β-amino acid products are of direct pharmaceutical relevance, providing a pathway to both sitagliptin-related impurities and novel DPP-4 inhibitor candidates. Published enzymatic methods for the analogous 2,4,5-trifluorophenyl substrate using transaminases and ketoreductases can be adapted to the 2,3,6-substituted substrate to evaluate substrate scope and enantioselectivity [2].

Quote Request

Request a Quote for 3-(2,3,6-Trifluorophenyl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.